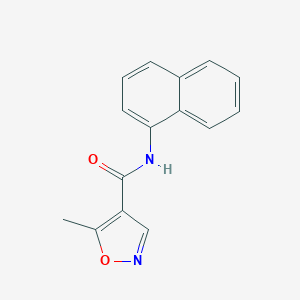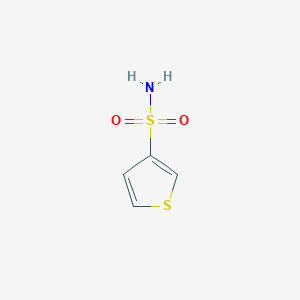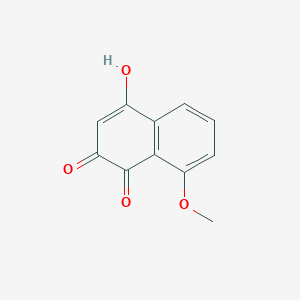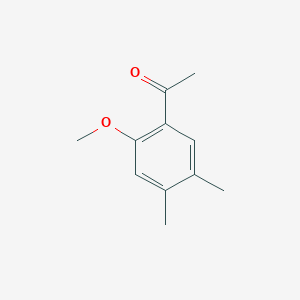
5-methyl-N-(1-naphthyl)-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(1-naphthyl)-4-isoxazolecarboxamide, also known as MNQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNQX is a selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype.
Aplicaciones Científicas De Investigación
5-methyl-N-(1-naphthyl)-4-isoxazolecarboxamide has been used extensively in scientific research to study the role of the AMPA receptor in various physiological and pathological processes. It has been shown to be effective in reducing excitotoxicity, which is the damage caused to neurons due to excessive stimulation by glutamate. This compound has also been used to study the role of the AMPA receptor in learning and memory processes.
Mecanismo De Acción
5-methyl-N-(1-naphthyl)-4-isoxazolecarboxamide acts as a selective antagonist of the AMPA receptor subtype of ionotropic glutamate receptors. It binds to the receptor and prevents the binding of glutamate, which is the primary neurotransmitter that activates the receptor. This results in a reduction in the excitatory signaling mediated by the AMPA receptor.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce excitotoxicity and protect neurons from damage caused by excessive glutamate stimulation. It has also been shown to improve learning and memory processes in animal models. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-methyl-N-(1-naphthyl)-4-isoxazolecarboxamide in lab experiments is its selectivity for the AMPA receptor subtype. This allows for specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation of using this compound is its relatively low potency compared to other AMPA receptor antagonists. This can make it more difficult to achieve the desired effects at lower concentrations.
Direcciones Futuras
There are several potential future directions for the use of 5-methyl-N-(1-naphthyl)-4-isoxazolecarboxamide in scientific research. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, this compound could be used to study the role of the AMPA receptor in other physiological processes such as pain perception and addiction. Finally, further research could be conducted to improve the potency and selectivity of this compound as an AMPA receptor antagonist.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the AMPA receptor subtype and has been shown to have several biochemical and physiological effects. This compound has potential therapeutic applications in the treatment of neurological disorders and could be used to study the role of the AMPA receptor in various physiological processes. Further research is needed to improve the potency and selectivity of this compound and explore its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 5-methyl-N-(1-naphthyl)-4-isoxazolecarboxamide involves several steps, including the reaction of 2-bromo-1-naphthol with sodium azide to form 2-azido-1-naphthol. This compound is then reacted with methyl isoxazole-4-carboxylate to form this compound. The final product is purified through recrystallization.
Propiedades
| 61643-35-4 | |
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
5-methyl-N-naphthalen-1-yl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c1-10-13(9-16-19-10)15(18)17-14-8-4-6-11-5-2-3-7-12(11)14/h2-9H,1H3,(H,17,18) |
Clave InChI |
RCEUQZGLCXALTM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC1=C(C=NO1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Solubilidad |
34 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)



![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)
![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)







![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
